Product packaging for (+)-Di-p-toluoyl-D-tartaric Acid(Cat. No.:CAS No. 104695-67-2)

(+)-Di-p-toluoyl-D-tartaric Acid

Cat. No.: B7777039
CAS No.: 104695-67-2
M. Wt: 386.4 g/mol
InChI Key: CMIBUZBMZCBCAT-UHFFFAOYSA-N
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Description

Significance of Chirality in Advanced Chemical Systems

Chirality, the property of a molecule that makes it non-superimposable on its mirror image, is a fundamental concept in chemistry with far-reaching consequences. numberanalytics.com In biological systems, this "handedness" is ubiquitous; amino acids, sugars, and even the DNA double helix are all chiral. acs.org This inherent chirality in biological targets means that the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. hilarispublisher.comnumberanalytics.com One enantiomer may provide the desired therapeutic effect, while the other could be inactive or, in some notorious cases like thalidomide, cause severe adverse effects. numberanalytics.comrsc.org This critical difference underscores the necessity of producing single-enantiomer drugs to ensure safety and efficacy. acs.orghilarispublisher.com Beyond pharmaceuticals, chirality influences the properties of materials, making the control of stereochemistry essential in the development of advanced polymers, liquid crystals, and other functional materials.

Evolution of Chiral Resolution Strategies

The history of separating enantiomers, a process known as chiral resolution, dates back to Louis Pasteur's pioneering work in 1848 with tartaric acid salts. nih.govwordpress.com Since then, a diverse array of strategies has been developed. Early methods relied heavily on classical crystallization. chiralpedia.com This technique involves the formation of diastereomeric salts by reacting a racemic mixture with a chiral resolving agent; these diastereomers, having different physical properties, can then be separated by fractional crystallization. nih.govchiralpedia.com

Over the decades, more sophisticated techniques have emerged. Chromatographic methods, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC), have become powerful tools for both analytical and preparative-scale chiral separations. chiralpedia.commdpi.com These methods often employ chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. mdpi.com Other notable strategies include enzymatic resolution, which utilizes the stereoselectivity of enzymes, and asymmetric synthesis, where a chiral catalyst or auxiliary is used to selectively produce a single enantiomer. numberanalytics.comnih.gov More recent innovations include membrane-based separations and the use of chiral metal-organic frameworks. numberanalytics.comnumberanalytics.com

Historical Development and Role of Di-p-Toluoyl-L-Tartaric Acid as a Chiral Resolving Agent

Di-p-Toluoyl-L-tartaric acid (L-DTTA) is a derivative of naturally occurring L-(+)-tartaric acid. wordpress.com Its development as a chiral resolving agent stems from the foundational principles established by Pasteur. By modifying the tartaric acid backbone with p-toluoyl groups, a more effective resolving agent was created for a broader range of compounds.

L-DTTA's primary role is in classical resolution via diastereomeric salt formation. It is particularly effective for resolving racemic bases. The carboxylic acid groups on the L-DTTA molecule react with a basic racemic compound to form a pair of diastereomeric salts. Due to their different spatial arrangements, these salts exhibit different solubilities in a given solvent system, allowing for the selective crystallization of one diastereomer. After separation, the desired enantiomer can be recovered by treating the diastereomeric salt with an acid or base to break the ionic bond. This method has proven to be a robust and scalable technique for obtaining enantiomerically pure compounds in industrial settings. For instance, it has been successfully employed in the synthesis of the antidiabetic drug sitagliptin (B1680988) and the anesthetic ketamine. chemicalbook.com It is also used in the resolution of intermediates for drugs like oteseconazole. rsc.org The continued application of L-DTTA and its enantiomer, di-p-Toluoyl-D-tartaric acid (D-DTTA), highlights the enduring importance of crystallization-based resolution in modern synthetic chemistry. wordpress.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O8 B7777039 (+)-Di-p-toluoyl-D-tartaric Acid CAS No. 104695-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIBUZBMZCBCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909134
Record name 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid
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Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039646-91-7, 32634-66-5, 104695-67-2
Record name 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1039646-91-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 2,3-bis((4-methylbenzoyl)oxy)-, (2R,3R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)-
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Record name 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid
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Record name [R(R*,R*)]-2,3-bis[(4-methylbenzoyl)oxy]succinic acid
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Chemical and Physical Properties of Di P Toluoyl L Tartaric Acid

Chemical Structure and Nomenclature

The systematic IUPAC name for di-p-Toluoyl-L-tartaric acid is (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid. It is a diester of L-tartaric acid and p-toluic acid. The core of the molecule is the four-carbon chain of tartaric acid, with two carboxylic acid groups and two hydroxyl groups. In L-DTTA, the hydroxyl groups at the C2 and C3 positions are esterified with p-toluoyl groups. The "L" designation and the (2R,3R) stereochemistry indicate the specific spatial arrangement of the substituents, which is the source of its chirality.

Physicochemical Properties

The physicochemical properties of di-p-Toluoyl-L-tartaric acid are summarized in the table below. These properties, particularly its solubility and melting point, are critical for its application in crystallization-based chiral resolutions. The selection of an appropriate solvent system is key to achieving efficient separation of the diastereomeric salts.

PropertyValue
Molecular Formula C₂₀H₁₈O₈
Molecular Weight 386.36 g/mol
Melting Point 169–172 °C
Appearance White to off-white powder
Optical Rotation [α]D²⁰ -136° to -143° (c=1, EtOH)
Purity ≥98.0%

Data sourced from various chemical suppliers and databases. chemimpex.comtcichemicals.com

Synthesis and Manufacturing of Di P Toluoyl L Tartaric Acid

Starting Materials and Synthetic Routes

The primary starting material for the synthesis of di-p-Toluoyl-L-tartaric acid is L-(+)-tartaric acid. This natural product provides the chiral scaffold for the final molecule. The other key reagent is p-toluoyl chloride, which provides the toluoyl groups that are esterified onto the tartaric acid backbone.

The most common synthetic route involves the direct esterification of L-tartaric acid with p-toluoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and scavenges the hydrochloric acid byproduct. The reaction mixture is usually heated to ensure complete conversion. After the reaction is complete, the product is isolated by precipitation and can be further purified by recrystallization to achieve the desired high purity required for its use as a chiral resolving agent.

Role in Chiral Resolution

Mechanism of Diastereomeric Salt Formation

The mechanism of chiral resolution using L-DTTA relies on the formation of diastereomeric salts. When a racemic mixture of a basic compound (containing, for example, an amine group) is treated with the acidic L-DTTA, an acid-base reaction occurs, forming a pair of salts. Since L-DTTA is a single enantiomer, the two salts formed with the R and S enantiomers of the base will be diastereomers of each other. These diastereomers have different three-dimensional structures and, consequently, different physical properties, most importantly, different solubilities in a particular solvent or solvent mixture.

Methodological Innovations in Chiral Resolution with Di-p-Toluoyl-L-Tartaric Acid

Factors Influencing the Efficiency of Resolution

The success and efficiency of a chiral resolution using di-p-Toluoyl-L-tartaric acid depend on several factors:

Solvent System: The choice of solvent is critical. An ideal solvent will maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in solution. Common solvents used include alcohols like ethanol (B145695) and isopropanol, as well as acetonitrile. rsc.orgchemicalbook.com

Temperature: Temperature plays a crucial role in controlling the crystallization process. Cooling the solution is often necessary to induce crystallization of the less soluble diastereomer.

Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can influence the yield and enantiomeric excess of the resolved product.

Purity of the Resolving Agent: The enantiomeric purity of the L-DTTA itself is paramount. Any contamination with its D-enantiomer will reduce the efficiency of the resolution.

Applications in Chemical Synthesis

Resolution of Racemic Amines and Other Basic Compounds

Di-p-Toluoyl-L-tartaric acid is particularly well-suited for the resolution of racemic primary, secondary, and tertiary amines. The basic nitrogen atom in these compounds readily reacts with the carboxylic acid groups of L-DTTA to form the necessary diastereomeric salts. This has been a key step in the synthesis of numerous active pharmaceutical ingredients (APIs).

Analytical Characterization

Spectroscopic Data (FT-IR, NMR)

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of L-DTTA shows characteristic absorption bands for the different functional groups present in the molecule. These include strong C=O stretching vibrations for the carboxylic acid and ester groups, O-H stretching for the carboxylic acid, and C-H stretching for the aromatic and aliphatic portions of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The ¹H NMR spectrum will show distinct signals for the aromatic protons of the toluoyl groups, the methyl protons, and the methine protons of the tartaric acid backbone. The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, and the carbons of the tartaric acid core.

Chromatographic Purity (HPLC)

High-performance liquid chromatography (HPLC) is a standard method for determining the chemical and enantiomeric purity of di-p-Toluoyl-L-tartaric acid. tcichemicals.com For chemical purity, a reversed-phase HPLC method is typically used. To determine the enantiomeric purity (enantiomeric excess), a chiral HPLC method is employed, using a chiral stationary phase that can separate the L- and D-enantiomers.

Q & A

Q. What is the role of DTTA in the chiral resolution of racemic mixtures, and how is it experimentally implemented?

DTTA is a chiral resolving agent that forms diastereomeric salts with enantiomers, enabling their separation via crystallization. The process involves reacting a racemic mixture with DTTA in a solvent (e.g., methanol or ethanol) under controlled conditions (e.g., 65°C for 1 hour). The diastereomeric salts exhibit distinct solubility, allowing selective crystallization. For example, in sitagliptin synthesis, DTTA resolved racemates into R- and S-isomers with 96% and 90% enantiomeric excess (ee), respectively . Key parameters include solvent polarity, molar ratios (e.g., 0.5:1 DTTA-to-substrate), and cooling rates to optimize crystal purity .

Q. How do researchers design a crystallization-based resolution protocol using DTTA?

A standard protocol involves:

  • Solvent selection : Methanol or ethanol is preferred for DTTA due to its moderate polarity and solubility .
  • Stoichiometry : A 1:1 molar ratio of DTTA to substrate is typical, though excess DTTA (e.g., 1.2 equivalents) may improve ee .
  • Temperature control : Heating to 65–78°C ensures complete dissolution, followed by slow cooling to induce selective crystallization .
  • Post-crystallization steps : Filter the crystals, hydrolyze the salt (e.g., using ammonia), and extract the free base with ethyl acetate . Validate ee via chiral HPLC or NMR with shift reagents like (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol .

Advanced Research Questions

Q. How can solid solution formation during DTTA-mediated resolution be addressed to improve enantiopurity?

Solid solutions (continuous crystal lattices with mixed enantiomers) limit thermodynamic separation. A hybrid approach combines:

  • Thermodynamic crystallization : Achieve moderate ee (e.g., 87:13 S/R ratio) via equilibrium conditions .
  • Enantioselective dissolution : Immerse crystals in a solvent (e.g., acetone/water) to kinetically dissolve the undesired enantiomer, enriching ee up to 96% .
  • Phase diagram analysis : Construct binary/ternary phase diagrams to identify optimal solvent compositions and crystallization pathways .

Q. What strategies optimize enantiomeric excess (ee) in DTTA-based resolutions?

  • Additive screening : Co-crystallizing agents (e.g., tannic acid) or counterions can alter crystal packing and selectivity .
  • Solvent engineering : Mixed solvents (e.g., methanol/water) modulate solubility differences between diastereomers .
  • Iterative resolution : Repeat crystallization with mother liquor to recover residual enantiomers, improving overall yield .
  • Kinetic vs. thermodynamic control : Faster cooling favors kinetic trapping of high-ee crystals, while slower cooling achieves thermodynamic purity .

Q. How can DTTA resolution be integrated with asymmetric hydrogenation for efficient API synthesis?

  • Hybrid routes : Use DTTA for initial resolution of a racemic intermediate, then apply asymmetric hydrogenation to further enhance ee. For example, sitagliptin synthesis combined DTTA resolution with β-ketoester hydrogenation, avoiding costly metal catalysts .
  • Process intensification : Combine resolution and hydrogenation steps in a single reactor using compatible solvents (e.g., isopropanol) to reduce downstream processing .

Methodological Considerations

Q. What analytical techniques are critical for characterizing DTTA-resolved compounds?

  • X-ray crystallography : Resolve crystal structures (e.g., using SHELX software) to confirm salt stoichiometry and hydrogen-bonding patterns .
  • Chiral HPLC : Quantify ee with chiral columns (e.g., Chiralpak AD-H) and UV detection .
  • NMR with chiral auxiliaries : Shift reagents like TFAE provide rapid ee estimation without derivatization .

Q. How do structural modifications of tartaric acid derivatives impact resolution efficiency?

  • Aromatic substituents : DTTA’s p-toluoyl groups enhance π-π interactions, improving selectivity over unsubstituted tartaric acid .
  • Comparative studies : In sitagliptin synthesis, DTTA outperformed dibenzoyl-tartaric acid (DBTA), yielding higher ee (96% vs. <90%) due to better steric complementarity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(+)-Di-p-toluoyl-D-tartaric Acid
Reactant of Route 2
(+)-Di-p-toluoyl-D-tartaric Acid

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